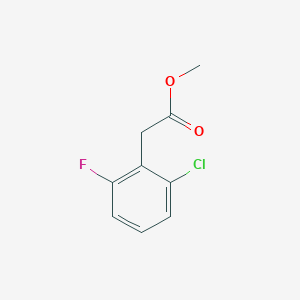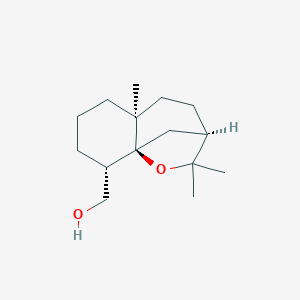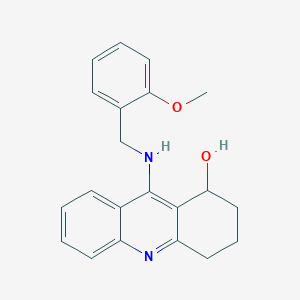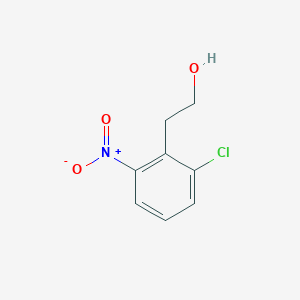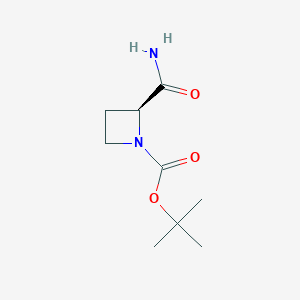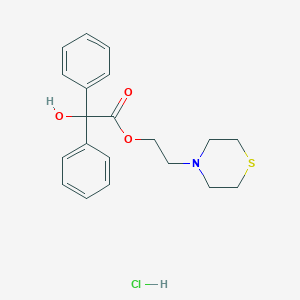
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride, also known as TDPA, is a compound that has been extensively studied for its potential therapeutic applications. TDPA is a member of the diphenylacetic acid family of compounds, which are known to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride may reduce inflammation and pain.
Biochemische Und Physiologische Effekte
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of other inflammatory and pain-related conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride and to optimize its synthesis method.
Synthesemethoden
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with thiomorpholine to yield the desired product, 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate. The hydrochloride salt of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride can be obtained by reacting 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
102516-84-7 |
|---|---|
Produktname |
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
Molekularformel |
C20H24ClNO3S |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
2-thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H23NO3S.ClH/c22-19(24-14-11-21-12-15-25-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,23H,11-16H2;1H |
InChI-Schlüssel |
KCGLNQYJHNVVHI-UHFFFAOYSA-N |
SMILES |
C1CSCCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Kanonische SMILES |
C1CSCC[NH+]1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Synonyme |
2-(1-thia-4-azoniacyclohex-4-yl)ethyl 2-hydroxy-2,2-diphenyl-acetate c hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



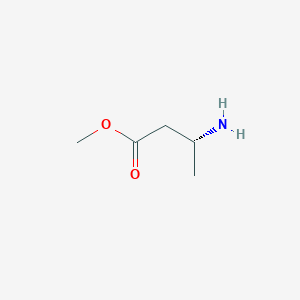
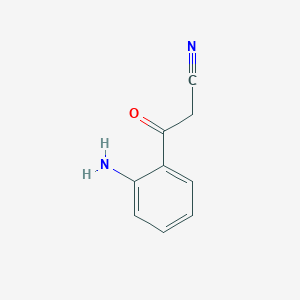
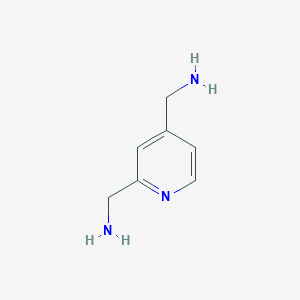
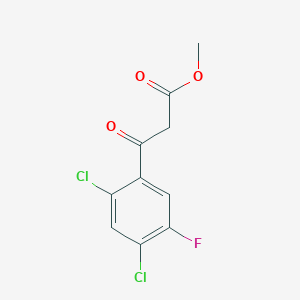
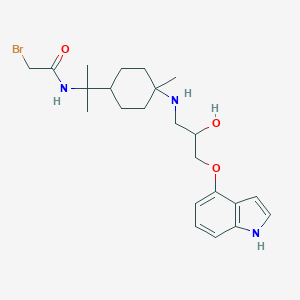
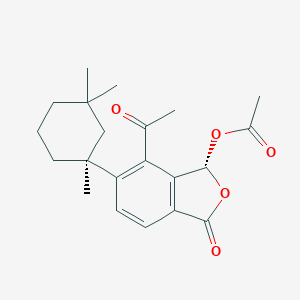
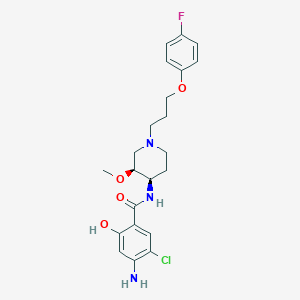
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
